1-(Hypoxanthine-9-yl)-2,3-propandiol
Description
1-(Hypoxanthine-9-yl)-2,3-propanediol is a nucleoside analog comprising hypoxanthine (a purine derivative) linked to a 2,3-propanediol moiety.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
9-(2,3-dihydroxypropyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-2-5(14)1-12-4-11-6-7(12)9-3-10-8(6)15/h3-5,13-14H,1-2H2,(H,9,10,15) |
InChI Key |
IIFAZDZRSYMVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Propanediol and Fermentation-Derived Analogs
1,3-Propanediol is a key diol produced via microbial fermentation. Studies show that genetically modified Geobacter sulfurreducens improved 1,3-propanediol yields by 10% compared to conventional methods . Similarly, 2,3-butanediol and 3-hydroxypropionic acid (3-HP) production increased by 3-fold and 1.7-fold, respectively, under electrically enhanced fermentation . These findings highlight the role of propanediol derivatives in biomanufacturing, suggesting that 1-(Hypoxanthine-9-yl)-2,3-propanediol could be synthesized or optimized using similar metabolic engineering approaches.
Key Data:
3-Phenoxy-1,2-propanediol
3-Phenoxy-1,2-propanediol (CAS 538-43-2) is a lab-grade compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 . Its structure includes a phenoxy group attached to the 1,2-propanediol backbone, contrasting with the hypoxanthine-linked propanediol in the target compound. While its primary use is unspecified in the evidence, its high purity (>90%) suggests roles in organic synthesis or as a reagent in specialty chemical production .
Chlorinated Propanediol Derivatives
Chlorinated analogs like 1-chloro-2,3-propanediol (synonymous with 3-chloro-1,2-dihydroxypropane) are intermediates in pharmaceutical synthesis. For example, 3-chloro-1-propanol (CAS 627-30-5) is used in the production of cyclomethycaine and piperocaine . The introduction of chlorine alters reactivity and solubility, enabling applications in drug delivery or polymer chemistry. Comparatively, 1-(Hypoxanthine-9-yl)-2,3-propanediol’s hypoxanthine moiety may confer nucleoside-like bioactivity, distinguishing it from halogenated derivatives.
Phenolic β-O-4 Lignin Model Dimers
Propanediol-containing lignin model compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (Compound I), are degraded by lignin peroxidase into smaller aromatic products like guaiacol and syringaldehyde . These substrates undergo alkyl-aryl cleavage and oxidation, demonstrating the susceptibility of propanediol-linked structures to enzymatic degradation. Such insights could inform studies on the environmental fate or metabolic processing of 1-(Hypoxanthine-9-yl)-2,3-propanediol.
Degradation Products of Compound III :
| Substrate | Degradation Products | Pathway |
|---|---|---|
| Compound III (propanediol dimer) | Guaiacol, syringaldehyde, syringic acid | Alkyl-aryl cleavage, Cα oxidation |
Fluorinated and Polyurethane-Modified Propanediols
A fluorinated 1,3-propanediol polymer (CAS 1078142-10-5) was added to the U.S. Toxic Release Inventory in 2021, indicating its industrial relevance . Additionally, 1,2-propanediolisobutyl-POSS derivatives are used in shape-memory polyurethanes, where the propanediol moiety enhances nanostructured hard segments .
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